molecular formula C15H15ClN4OS B10830898 Mitiperstat CAS No. 1933460-19-5

Mitiperstat

Cat. No.: B10830898
CAS No.: 1933460-19-5
M. Wt: 334.8 g/mol
InChI Key: BHKKSKOHRFHHIN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitiperstat, also known as AZD4831, is a synthetic organic compound developed by AstraZeneca. It is an irreversible inhibitor of myeloperoxidase, an enzyme found in certain immune cells. This compound is currently under investigation for its potential therapeutic applications in conditions such as heart failure with preserved ejection fraction, chronic obstructive pulmonary disease, and other inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mitiperstat involves multiple steps, starting with the preparation of the core pyrrolo[3,2-d]pyrimidin-4-one structure. The key steps include:

  • Formation of the pyrrolo[3,2-d]pyrimidin-4-one core through cyclization reactions.
  • Introduction of the 2-sulfanylidene group.
  • Attachment of the 4-chlorophenylmethyl group.
  • Final functionalization with the 1-aminoethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Mitiperstat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Mitiperstat has a wide range of scientific research applications:

Mechanism of Action

Mitiperstat exerts its effects by irreversibly inhibiting myeloperoxidase, an enzyme that produces reactive oxygen species during the immune response. By inhibiting myeloperoxidase, this compound reduces oxidative stress and inflammation. The molecular targets include the active site of myeloperoxidase, where this compound binds covalently, preventing the enzyme from catalyzing the production of reactive oxygen species .

Comparison with Similar Compounds

    Taurine Chloramine: Another myeloperoxidase inhibitor with anti-inflammatory properties.

    4-Aminobenzoic Acid Hydrazide: Known for its inhibitory effects on myeloperoxidase.

    N-Acetylcysteine: A thiol-containing compound that can inhibit myeloperoxidase activity.

Uniqueness of Mitiperstat: this compound stands out due to its irreversible inhibition mechanism, which provides prolonged suppression of myeloperoxidase activity. This makes it particularly effective in conditions where sustained inhibition of oxidative stress is required. Additionally, its selectivity for myeloperoxidase minimizes off-target effects, enhancing its therapeutic potential .

Biological Activity

Mitiperstat, also known as AZD4831, is a novel myeloperoxidase (MPO) inhibitor that has garnered attention for its potential therapeutic applications in cardiovascular and metabolic diseases. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, clinical trial outcomes, and implications for future research.

This compound functions as a mechanism-based inhibitor of myeloperoxidase, an enzyme predominantly found in neutrophils. MPO plays a crucial role in generating reactive oxygen species and chlorinating agents that can contribute to tissue damage and inflammation in various diseases. By covalently binding to the heme moiety of MPO, this compound inhibits its enzymatic activity, thereby reducing oxidative stress and inflammation in affected tissues .

Key Features of this compound's Mechanism:

  • Selective Inhibition : this compound primarily inhibits extracellular MPO, minimizing interference with host defense mechanisms against infections .
  • Cardiovascular Implications : Preclinical studies suggest that MPO inhibition can improve both macro- and microvascular function, indicating potential benefits in conditions such as heart failure and myocardial infarction .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key findings from clinical trials include:

  • Absorption : this compound is rapidly absorbed, reaching maximum plasma concentrations (C_max) within 1-2 hours post-administration .
  • Elimination Half-Life : The drug exhibits a long elimination half-life ranging from 38 to 73 hours, depending on the study design and population .
  • Dose Proportionality : Exposure to this compound increases proportionally with dose, demonstrating predictable pharmacokinetics across different populations .

Summary Table: Pharmacokinetic Parameters of this compound

ParameterValue
Time to C_max1-2 hours
Elimination Half-Life38-73 hours
Dose Range5 mg to 405 mg
Bioavailability65% protein binding

ENDEAVOR Trial

The ENDEAVOR trial is a pivotal phase IIb/III study assessing the efficacy of this compound in patients with heart failure with preserved ejection fraction (HFpEF) or mildly reduced ejection fraction (HFmrEF). The trial's design was randomized and double-blind, involving 711 participants across multiple sites.

Key Outcomes:

  • Primary Endpoints : No significant improvement was observed in symptom burden or exercise capacity compared to placebo at 16 weeks (KCCQ-TSS change: -1.4 points; 6MWD change: +3.8 meters) .
  • Safety Profile : this compound was generally well tolerated, with maculopapular rash reported in about 5% of participants. Other adverse events were minimal and manageable .
  • Exploratory Outcomes : There were numerically fewer major adverse cardiovascular events (MACE) and hospitalizations for heart failure in the this compound group compared to placebo, but these findings did not reach statistical significance .

Additional Studies

This compound is also being evaluated in other clinical settings:

  • Chronic Obstructive Pulmonary Disease (COPD) : A phase IIa study is underway to assess its efficacy in patients with moderate to severe COPD, focusing on safety and tolerability over a treatment period of 12-24 weeks .

Case Studies

Preliminary case studies have indicated that patients receiving this compound showed improvements in biomarkers associated with inflammation and oxidative stress. For instance:

  • In a small cohort of heart failure patients treated with this compound, reductions in plasma MPO levels were noted alongside improved vascular function markers .

Properties

CAS No.

1933460-19-5

Molecular Formula

C15H15ClN4OS

Molecular Weight

334.8 g/mol

IUPAC Name

1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H15ClN4OS/c1-8(17)11-6-10(16)3-2-9(11)7-20-12-4-5-18-13(12)14(21)19-15(20)22/h2-6,8,18H,7,17H2,1H3,(H,19,21,22)/t8-/m1/s1

InChI Key

BHKKSKOHRFHHIN-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.